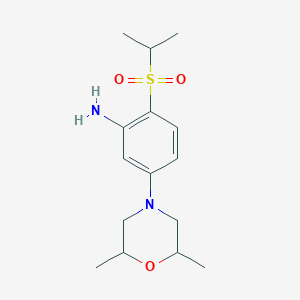
2-isopropylsulfonyl-5-(2,6-dimethylmorpholin-4-yl)aniline, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropylsulfonyl-5-(2,6-dimethylmorpholin-4-yl)aniline, AldrichCPR, is a complex organic compound with a molecular weight of 312.43 g/mol. It is characterized by its unique structure, which includes an aniline group, a sulfonyl group, and a morpholine ring. This compound is primarily used in scientific research and various industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-isopropylsulfonyl-5-(2,6-dimethylmorpholin-4-yl)aniline typically involves multiple steps, starting with the preparation of the aniline derivative. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled environments to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of sulfonyl derivatives.
Reduction: Reduction reactions typically result in the formation of amine derivatives.
Substitution: Substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
2-Isopropylsulfonyl-5-(2,6-dimethylmorpholin-4-yl)aniline is widely used in scientific research due to its unique chemical properties. It is employed in the development of new pharmaceuticals, as a building block in organic synthesis, and in the study of biological systems. Its applications extend to various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group and the morpholine ring play crucial roles in its biological activity, influencing various biochemical processes.
Comparison with Similar Compounds
When compared to similar compounds, 2-isopropylsulfonyl-5-(2,6-dimethylmorpholin-4-yl)aniline stands out due to its unique structure and reactivity. Similar compounds include various aniline derivatives and morpholine derivatives, each with their own distinct properties and applications.
List of Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline
3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline
3-Chloro-4-(3,5-dimethyl-1-piperidinyl)aniline
2-(1,2,3,4-Tetrahydro-1-isoquinolinyl)aniline
4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
This compound's unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Its versatility and potential for various chemical reactions make it an important compound in the field of organic chemistry.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)-2-propan-2-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-10(2)21(18,19)15-6-5-13(7-14(15)16)17-8-11(3)20-12(4)9-17/h5-7,10-12H,8-9,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNLXESXMGBASP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=C(C=C2)S(=O)(=O)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














